{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine: is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetic acid with hydrazine to form the pyrazole ring, followed by alkylation with pentylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as nanoscale titanium dioxide, to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine: can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine: can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group and a pyrazole ring but differs in its carboxylic acid functionality.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole ring structure but differ in their substitution patterns and biological activities.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17F2N3 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-2-3-4-6-13-8-9-5-7-15(14-9)10(11)12/h5,7,10,13H,2-4,6,8H2,1H3 |
InChI Key |
IGAWYAPGJYEJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
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